molecular formula C18H26N3O15P3 B10771093 N4-phenylpropoxycytidine-5'-triphosphate

N4-phenylpropoxycytidine-5'-triphosphate

Numéro de catalogue: B10771093
Poids moléculaire: 617.3 g/mol
Clé InChI: FAYLMQPZASAIOS-MWQQHZPXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N4-phenylpropoxycytidine-5'-triphosphate is a synthetically modified nucleoside triphosphate analog designed for advanced biochemical and biophysical research. This compound features a phenylpropoxy modification at the N4 position of the cytidine base, which significantly alters its steric and electronic properties. Its primary research value lies in its application as a substrate for DNA and RNA polymerases, where it acts as a potent chain terminator. By incorporating this analog into nascent nucleic acid strands, researchers can probe polymerase kinetics, fidelity, and mechanism, as well as study the structure and function of replication complexes.

Propriétés

Formule moléculaire

C18H26N3O15P3

Poids moléculaire

617.3 g/mol

Nom IUPAC

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C18H26N3O15P3/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27)/t13-,15-,16-,17-/m1/s1

Clé InChI

FAYLMQPZASAIOS-MWQQHZPXSA-N

SMILES isomérique

C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

SMILES canonique

C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origine du produit

United States

Synthetic Methodologies and Chemical Biology of N4 Phenylpropoxycytidine 5 Triphosphate

Chemical Synthesis Approaches for N4-Phenylpropoxycytidine-5'-Triphosphate Production

Preparation of N4-Modified Cytidine (B196190) Precursors

The synthesis of the N4-phenylpropoxycytidine precursor begins with the modification of the exocyclic amine (N4) of the cytidine base. This is typically achieved by acylating cytidine or 2'-deoxycytidine (B1670253) with an activated derivative of the corresponding carboxylic acid. oup.com For the synthesis of N4-phenylpropoxycytidine, this would involve the reaction of cytidine with an activated form of 3-phenylpropanoic acid.

A general approach involves activating the carboxylic acid, for instance, by converting it to an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the N4-amino group of cytidine in a suitable organic solvent like dimethylformamide (DMF). oup.com The reaction yields the N4-acyl-cytidine derivative. This method has been successfully used to produce a variety of N4-acyl-2'-deoxycytidines in yields ranging from 40% to 84% after purification by column chromatography. oup.com The synthesis of related N4-alkylated cytidines, such as N4-methylcytidine, also starts from appropriately protected cytidine nucleosides, underscoring the versatility of this precursor synthesis strategy. nih.govresearchgate.net

Table 1: General Reaction for N4-Acyl-Cytidine Synthesis

Step Reactants Reagents/Conditions Product Typical Yield
1. ActivationCarboxylic Acid (e.g., 3-phenylpropanoic acid)N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC)Activated NHS EsterHigh
2. Acylation2'-deoxycytidineActivated NHS Ester, Dimethylformamide (DMF)N4-acyl-2'-deoxycytidine40-84% oup.com

Regioselective Phosphorylation for 5'-Triphosphate Formation

Following the synthesis of the N4-modified nucleoside, the next critical stage is the regioselective phosphorylation of the 5'-hydroxyl group to generate the triphosphate moiety. Chemical phosphorylation methods can be challenging due to the need to differentiate between the various hydroxyl groups on the sugar ring, often necessitating complex protection and deprotection steps. mdpi.comresearchgate.netumich.edu However, specific reagents and methods have been developed to achieve high regioselectivity for the 5' position.

A widely employed method for the one-pot synthesis of nucleoside 5'-triphosphates is the Ludwig-Eckstein procedure. google.com This approach utilizes a phosphorous(III) reagent, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (also known as salicyl phosphorochloridite), which demonstrates high regioselectivity for the 5'-hydroxyl group of unprotected nucleosides. google.comnih.gov

Another effective one-step phosphorylation method involves the use of phosphoryl chloride (POCl₃) in an organic solvent like trimethyl phosphate (B84403), followed by the addition of a pyrophosphate salt. oup.com In this procedure, bis(tri-n-butylammonium) dihydrogen pyrophosphate is a key reagent. The N4-modified nucleoside is first treated with POCl₃, which forms a dichlorophosphate (B8581778) intermediate at the 5'-position. This intermediate is then reacted directly with the bis(tri-n-butylammonium) dihydrogen pyrophosphate solution. A final hydrolysis step then yields the target 5'-triphosphate. oup.com This method has been shown to successfully convert N4-acyl-2'-deoxycytidines into their corresponding 5'-triphosphates with reported yields between 29% and 48%. oup.comresearchgate.net

Table 2: Comparison of 5'-Triphosphorylation Methods

Method Key Reagent(s) Key Features Reported Yields
Ludwig-EcksteinSalicyl phosphorochloridite, PyrophosphateOne-pot synthesis; High 5'-regioselectivity; Often no protecting groups needed. google.comnih.govVariable
Yoshikawa/Modified One-StepPOCl₃, Bis(tri-n-butylammonium) dihydrogen pyrophosphateOne-step conversion from nucleoside; Effective for N4-acyl derivatives. oup.comumich.edu29-48% for N4-acyl-dCTPs oup.com

Strategies for Compound Purification and Analytical Characterization

The purification of nucleoside triphosphates from the crude reaction mixture is essential to remove unreacted starting materials, byproducts, and incompletely phosphorylated species. Due to the highly charged nature of the triphosphate group, ion-exchange chromatography is the primary purification technique. oup.com

Anion-exchange chromatography, using resins like diethylaminoethyl (DEAE) Sephadex or other quaternary ammonium-based supports (e.g., Nuvia HP-Q), is particularly effective. oup.comyoutube.com The separation is achieved by applying a salt gradient (e.g., lithium chloride or sodium chloride) at a controlled pH. oup.comyoutube.comyoutube.com Fractions are collected and analyzed, often by denaturing polyacrylamide gel electrophoresis (PAGE) or analytical high-performance liquid chromatography (HPLC), to identify those containing the pure product. youtube.comnih.gov The final product is typically isolated as a salt (e.g., lithium or sodium salt) via precipitation from an organic solvent like acetone (B3395972) or ethanol. oup.com

Analytical characterization is performed to confirm the identity and purity of the synthesized this compound. Key analytical techniques include:

High-Performance Liquid Chromatography (HPLC): Used for both purification and purity assessment. nih.gov

Mass Spectrometry (MS): Confirms the molecular weight of the final compound. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the structure of the nucleoside, while ³¹P NMR is crucial for verifying the presence and structure of the triphosphate chain. acs.orggoogle.com

Enzymatic and Chemoenzymatic Synthesis of Nucleoside Triphosphates and Analogues

While chemical synthesis is a foundational approach, it can be lengthy and inefficient, often requiring harsh conditions and complex protection/deprotection schemes. mdpi.comresearchgate.net Enzymatic and chemoenzymatic methods offer a powerful alternative, characterized by high selectivity, mild reaction conditions, and the potential for higher yields in one-pot reactions. researchgate.netfrontiersin.org

The enzymatic synthesis of a modified nucleoside triphosphate like this compound typically employs a cascade of kinase enzymes. frontiersin.org This process starts with the modified nucleoside precursor (N4-phenylpropoxycytidine) and sequentially phosphorylates it. The cascade generally involves three key enzyme activities:

Nucleoside Kinase (NK): Catalyzes the first phosphorylation, converting the nucleoside to a nucleoside 5'-monophosphate (NMP).

Nucleoside Monophosphate Kinase (NMPK): Converts the NMP into a nucleoside 5'-diphosphate (NDP).

Nucleoside Diphosphate (B83284) Kinase (NDPK): Catalyzes the final step, converting the NDP to the target nucleoside 5'-triphosphate (NTP). frontiersin.org

Studies have demonstrated that this one-pot enzymatic cascade, when combined with an ATP regeneration system, can achieve quantitative conversion of natural and modified nucleosides to their corresponding triphosphates. frontiersin.org For instance, various cytidine derivatives have been successfully converted to their triphosphate forms with conversions of up to >97%. frontiersin.org This highlights the significant potential of enzymatic synthesis for the efficient and sustainable production of this compound and other valuable nucleotide analogs. researchgate.net

The synthesis of modified nucleoside triphosphates is a cornerstone of chemical biology and drug discovery, enabling the development of novel therapeutic agents and molecular probes. Among these, this compound stands as a significant target due to the potential of the N4-phenylpropoxy modification to influence base pairing, metabolic stability, and interactions with viral or cellular enzymes. This article focuses on the biocatalytic strategies for the generation of this compound, a method favored for its regio- and stereoselectivity.

1 Biocatalytic Pathways for 5'-Triphosphate Generation from Nucleosides

The enzymatic synthesis of nucleoside-5'-triphosphates (NTPs) from their corresponding nucleosides is a multi-step process that mirrors the natural nucleotide salvage pathway. This biocatalytic cascade offers a green and efficient alternative to traditional chemical synthesis, which often involves cumbersome protection and deprotection steps. conicet.gov.ar The general pathway involves three sequential phosphorylation steps, each catalyzed by a specific class of kinase enzymes.

The journey begins with the conversion of the parent nucleoside, in this case, N4-phenylpropoxycytidine, to its 5'-monophosphate derivative. This initial phosphorylation is a critical and often rate-limiting step. oup.com Subsequently, the newly formed nucleoside monophosphate (NMP) is phosphorylated to a nucleoside diphosphate (NDP). The final step in the cascade is the conversion of the NDP to the target nucleoside triphosphate (NTP). This enzymatic cascade can be performed in a one-pot reaction, which is highly efficient and minimizes the need for intermediate purification steps. frontiersin.org

2 Role of Nucleoside Kinases (NKs), Nucleoside Monophosphate Kinases (NMPKs), and Nucleoside Diphosphate Kinases (NDPKs)

The success of the biocatalytic synthesis of this compound hinges on the coordinated action of three key enzyme classes: nucleoside kinases (NKs), nucleoside monophosphate kinases (NMPKs), and nucleoside diphosphate kinases (NDPKs).

Nucleoside Kinases (NKs): The Gatekeepers of Phosphorylation

The initial phosphorylation of N4-phenylpropoxycytidine is catalyzed by a nucleoside kinase (NK). This step is crucial as the substrate specificity of NKs can be a major bottleneck in the synthesis of modified nucleotides. nih.govnih.govbohrium.com Wild-type kinases often exhibit limited tolerance for bulky substitutions on the nucleobase. However, protein engineering and the use of kinases with broad substrate specificity have emerged as powerful strategies to overcome this limitation.

For instance, studies on the phosphorylation of various N4-modified cytidines have shown that mutant variants of Drosophila melanogaster deoxynucleoside kinase (DmdNK) and Bacillus subtilis deoxycytidine kinase (BsdCK) can effectively phosphorylate nucleosides with modifications at the N4 position. nih.govmdpi.com These findings suggest that engineered kinases could be employed for the efficient phosphorylation of N4-phenylpropoxycytidine. The choice of the phosphate donor, typically ATP, is also a critical parameter in this step. frontiersin.org

Table 1: Research Findings on Enzymatic Phosphorylation of N4-Modified Cytidines

Nucleoside AnalogueKinase UsedKey FindingReference
N4-acetyl-2'-deoxycytidineWild-type BsdCKThe kinase accepts this modified nucleoside. nih.gov
N4-isobutyryl-2'-deoxycytidineMutant BsdCK-D93AShowed significantly improved phosphorylation (79% conversion) compared to the wild-type kinase (2%). mdpi.com
N4-alkoxycytidinesNot specifiedSynthesized to study the effect of bulkiness at the N4 position on phosphorylation efficiency. nih.gov
N4-allylcytidineUridine-cytidine kinase 2 (UCK2)This kinase is responsible for the phosphorylation of cytidine and its analogues in the salvage pathway. nih.gov

Nucleoside Monophosphate Kinases (NMPKs): The Second Phosphorylation Step

Once N4-phenylpropoxycytidine-5'-monophosphate is formed, it serves as a substrate for a nucleoside monophosphate kinase (NMPK). NMPKs catalyze the transfer of a phosphate group from a nucleoside triphosphate (usually ATP) to the NMP, yielding a nucleoside diphosphate (NDP). wikipedia.orgresearchgate.netaklectures.com NMPKs generally exhibit broader substrate specificity compared to NKs, making them more amenable to accepting modified nucleotides. researchgate.net For the synthesis of cytidine nucleotide analogues, cytidylate kinase (CMPK) is the key enzyme in this step. nih.gov

Nucleoside Diphosphate Kinases (NDPKs): The Final Conversion to Triphosphate

The final step in the cascade is the phosphorylation of the nucleoside diphosphate to the desired nucleoside triphosphate, a reaction catalyzed by a nucleoside diphosphate kinase (NDPK). NDPKs are typically promiscuous enzymes, displaying broad substrate specificity and acting on a wide range of natural and modified NDPs. wikipedia.orgnih.gov They catalyze the reversible transfer of the terminal phosphate group from a donor NTP (like ATP) to an acceptor NDP. wikipedia.org This promiscuity is highly advantageous for the synthesis of modified NTPs like this compound, as the enzyme is likely to efficiently catalyze the final phosphorylation step.

3 Polyphosphate Kinases (PPKs) in Phosphate Donor Regeneration and Synthesis

To drive the phosphorylation cascade forward, a stoichiometric amount of the phosphate donor, typically ATP, is required. The accumulation of ADP, the byproduct of the phosphorylation reactions, can inhibit the kinases. To overcome this, an ATP regeneration system is often coupled with the synthesis cascade. frontiersin.org Polyphosphate kinases (PPKs) have emerged as highly effective enzymes for this purpose.

PPKs utilize inorganic polyphosphate (polyP), a cheap and readily available phosphate donor, to regenerate ATP from ADP. scispace.commdpi.com This not only ensures a continuous supply of the essential phosphate donor but also shifts the reaction equilibrium towards the product, leading to higher yields of the desired NTP. frontiersin.org

Furthermore, some classes of PPKs, particularly class II and III, can directly phosphorylate NMPs to NDPs and subsequently to NTPs. nih.govrsc.org This bifunctional activity offers the potential for a simplified one-pot synthesis of modified NTPs, where a single PPK enzyme could catalyze the final two phosphorylation steps, or even the entire cascade from NMP to NTP. elsi.jpacs.orgresearchgate.net The use of PPK2 from Cytophaga hutchinsonii has been demonstrated to drive the synthesis of NTPs from their corresponding nucleosides in a one-pot reaction. acs.org

Molecular Recognition, Receptor Interactions, and Enzymatic Activities of N4 Phenylpropoxycytidine 5 Triphosphate

Interactions with G Protein-Coupled Receptors (GPCRs)

N4-phenylpropoxycytidine-5'-triphosphate is a synthetic analog of cytidine (B196190) triphosphate (CTP) that has been investigated for its interactions with a specific family of G protein-coupled receptors known as P2Y receptors. These receptors are crucial in various physiological processes, and their activation by nucleotides like ATP and UTP initiates intracellular signaling cascades.

Research has shown that N4-acyl- and N4-alkoxy-cytidine derivatives can act as agonists at certain P2Y receptor subtypes. Specifically, this compound has been identified as an agonist for the human P2Y4 receptor. guidetomalariapharmacology.orgnih.gov CTP analogues, including N4-(phenylethoxy)-CTP, demonstrate agonistic activity with a preference for the human P2Y4 receptor over the P2Y2 and P2Y6 receptors. nih.gov The human P2Y4 receptor is activated by UTP, and analogues of CTP like this compound can mimic this activation. nih.govguidetopharmacology.org In contrast to the human P2Y4 receptor, where ATP can act as an antagonist, both UTP and ATP are full agonists at the rat P2Y4 receptor. nih.govguidetopharmacology.org

The agonistic potency is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound required to elicit 50% of its maximal effect. For N-phenylethoxycytidine-5'-triphosphate, the pEC50 value, which is the negative logarithm of the EC50, is reported as 7.1 at the human P2Y4 receptor, corresponding to an EC50 of 7.3 x 10⁻⁸ M. guidetomalariapharmacology.org This indicates a high potency for this specific receptor subtype.

Interactive Data Table: Agonistic Potency of this compound at the Human P2Y4 Receptor

CompoundReceptor SubtypeActionpEC50EC50 (M)
N4-phenylethoxycytidine-5'-triphosphateHuman P2Y4Full agonist7.17.3 x 10⁻⁸

The ability of P2Y receptors to accommodate the bulky N4-phenylpropoxy group is attributed to the structural characteristics of their nucleotide-binding pockets. nih.gov These binding sites are formed by the transmembrane domains (TMI-VII) of the receptor. guidetopharmacology.org The extracellular loops of P2Y receptors, particularly the presence of conserved cysteine residues, are important for the proper trafficking of the receptor to the cell surface. nih.gov

Homology models of P2Y receptors, based on the crystal structure of other GPCRs like bovine rhodopsin, suggest that the binding pocket is sufficiently spacious and flexible to allow for modifications on the nucleobase of the nucleotide agonist. nih.gov This structural permissiveness enables the binding of N4-substituted cytidine derivatives. The interaction is not solely dependent on the phosphate (B84403) chain but also involves specific interactions with the nucleobase. The phylogenetic relationship between P2Y receptor subtypes, which delineates them into Gq-coupled (like P2Y1, P2Y2, P2Y4, P2Y6) and Gi-coupled (like P2Y12) subgroups, also reflects differences in their binding pocket architecture. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in developing selective P2Y receptor agonists. nih.gov For cytidine-based agonists, modifications at the N4-position of the cytosine ring have been shown to significantly influence potency and selectivity. The introduction of an alkyloxyimino group at the 4-position of pyrimidine (B1678525) ribonucleotides can enhance selectivity for the P2Y6 receptor. nih.gov

Specifically for the P2Y4 receptor, modifications to the terminal phosphate group, such as the creation of δ-esters in tetraphosphate (B8577671) analogues, in combination with 4-alkyloxyimino modifications, have yielded selective agonists. nih.gov This indicates that both the nucleobase and the phosphate chain contribute to the interaction with the receptor and that modifications at distal positions can fine-tune the pharmacological profile of the compound. The development of selective agonists and antagonists for P2Y receptors is an active area of research, aiming to create tools for studying the physiological roles of these receptors. nih.govnih.gov

P2Y receptors, including P2Y2, P2Y4, and P2Y6, are primarily coupled to Gq/11 proteins. nih.govnih.gov Activation of these receptors by an agonist like this compound initiates a well-defined signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govkoreamed.orgsemanticscholar.org

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.govnih.govnih.gov This rapid increase in intracellular Ca²⁺ concentration is a hallmark of P2Y receptor activation and can be experimentally measured to assess agonist potency. elsevierpure.com The dynamics of these intracellular calcium oscillations are complex and can be influenced by the rate of IP3 production and the subsequent activation and inactivation of calcium channels. nih.govresearchgate.net The other second messenger, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), leading to the phosphorylation of various downstream target proteins and further cellular responses. nih.gov This signaling pathway is fundamental to the diverse physiological roles of P2Y receptors, including the regulation of ion transport and cellular proliferation. nih.govoncotarget.com

Recognition and Incorporation by Nucleic Acid Polymerases

Beyond receptor interactions, triphosphate derivatives of nucleosides are also evaluated for their potential as substrates for nucleic acid polymerases. These enzymes are responsible for the synthesis of DNA and RNA.

The ability of a modified nucleotide triphosphate to be used as a substrate by a DNA polymerase depends on several factors, including the nature and position of the modification and the type of polymerase. acs.org DNA polymerases are categorized into different families, with Family A (e.g., Taq polymerase) and Family B (e.g., Pfu and KOD polymerases) being extensively studied. acs.orgnih.gov

Generally, modifications to the nucleobase can be tolerated by DNA polymerases, but the efficiency of incorporation can vary significantly. acs.orgrsc.org Studies have shown that some Family B DNA polymerases are better suited for incorporating nucleotides with bulky modifications on the base compared to Family A polymerases. acs.org This is potentially due to a more accessible major groove in the enzyme's structure. acs.org

The triphosphate moiety of the incoming nucleotide plays a crucial role in binding to the polymerase active site, often through coordination with magnesium ions. embopress.org Modifications at the γ-phosphate position can also impact substrate efficiency. instras.com While specific data on the direct incorporation of this compound by DNA polymerases is not extensively available in the provided context, the general principles of modified nucleotide utilization suggest that its acceptance as a substrate would be dependent on the specific polymerase and reaction conditions. nih.govnih.govgoogle.com The incorporation of such modified nucleotides is a key aspect of various biotechnological applications, including DNA sequencing and the synthesis of modified nucleic acids. mdpi.comnih.gov

Substrate Properties for Terminal Deoxynucleotidyl Transferase (TdT) Activity

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that distinguishes itself by its ability to catalyze the template-independent addition of deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl terminus of a DNA strand. nih.govnih.govwikipedia.org This characteristic makes it a valuable tool in molecular biology for various applications, including the labeling of DNA fragments. nih.govroche.com

Research has demonstrated that TdT exhibits a broad substrate specificity, incorporating not only the four standard dNTPs but also a wide array of modified nucleotide analogues. nih.gov Notably, N4-acylated-deoxycytidine nucleotides, including by extension this compound, have been shown to be beneficial substrates for TdT. nih.govoup.com Studies have revealed that TdT can incorporate a significant number of consecutive N4-acylated-deoxycytidine monomers, in some cases several hundred, onto the 3'-end of a DNA primer. nih.govoup.com

The efficiency of nucleotide incorporation by TdT can be influenced by several factors. The enzyme's catalytic activity and substrate specificity are strictly dependent on the reaction buffer conditions, particularly the presence of divalent metal ions such as Mg2+, Zn2+, Co2+, and Mn2+. nih.govroche.com The choice of metal cation can regulate the enzyme's processivity. researchgate.net For instance, the use of Co2+ or Mn2+ can switch the enzymatic process to a more processive mode. researchgate.net

Furthermore, the structure of the nucleotide itself plays a crucial role. While TdT can accommodate various modifications, bulky non-natural nucleotides can face steric constraints that hinder their incorporation. nih.gov However, the successful incorporation of large N4-substituents like C6-aliphatic or benzoylbenzoyl groups suggests that steric hindrance is not the sole determinant of substrate suitability. oup.com The hydrophobicity of the modified triphosphate may also influence its donor activity. nih.gov

The ability of TdT to efficiently utilize N4-acyl-dCTPs opens up possibilities for the enzymatic synthesis of DNA with specific functionalities, which can be applied in areas such as DNA labeling, aptamer selection, and photoimmobilization. nih.gov

Intracellular Processing and Metabolic Pathways of Nucleoside Triphosphate Analogues

Mechanisms of Cellular Uptake for Cytidine-Based Nucleoside Analogues (e.g., Nucleoside Transporter Dependence)

The entry of cytidine-based nucleoside analogues into cells is a critical first step for their pharmacological activity and is primarily mediated by specialized membrane proteins known as nucleoside transporters. nih.govnih.gov These transporters are essential as the hydrophilic nature of nucleoside analogues generally prevents their passive diffusion across the cell membrane. nih.gov

Two main families of nucleoside transporters are responsible for the uptake of these compounds: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.gov hENTs are bidirectional transporters, meaning they facilitate the movement of nucleosides down their concentration gradient, both into and out of the cell. nih.gov In contrast, hCNTs are sodium-dependent symporters that actively transport nucleosides into the cell against a concentration gradient. nih.gov

The human equilibrative nucleoside transporter 1 (hENT1) has been identified as a crucial transporter for the uptake of many cytidine analogues. nih.gov The expression levels of these transporters can vary significantly between different tissues and cell types, which can contribute to the tissue-specific effects of nucleoside analogue drugs. nih.gov Competition for the same transporter can also occur. For example, in some systems, cytidine and purine (B94841) nucleosides appear to compete for the same transport system. nih.gov

The table below provides an overview of the main nucleoside transporter families involved in the cellular uptake of cytidine analogues.

Transporter FamilyTransport MechanismDriving ForceTypical SubstratesReference
Equilibrative Nucleoside Transporters (ENTs)Facilitated DiffusionConcentration GradientPurine and pyrimidine nucleosides nih.gov
Concentrative Nucleoside Transporters (CNTs)Secondary Active TransportSodium Ion GradientPurine and pyrimidine nucleosides nih.gov

Intracellular Kinase-Mediated Phosphorylation Steps to Active Triphosphate Form

Upon entering the cell, most nucleoside analogues must be converted into their active triphosphate form to exert their biological effects. nih.govnih.gov This activation is a sequential process involving three phosphorylation steps, each catalyzed by specific intracellular kinases. nih.gov

The initial and often rate-limiting step is the phosphorylation of the nucleoside to its monophosphate form. nih.gov For cytidine analogues, this is typically catalyzed by deoxycytidine kinase (dCK). nih.gov Subsequently, the monophosphate is converted to the diphosphate (B83284), and finally to the active triphosphate, which can then be incorporated into DNA or RNA. nih.gov

Human uridine-cytidine kinases (UCK1 and UCK2) also play a significant role in the phosphorylation of various cytidine and uridine (B1682114) nucleoside analogues. nih.gov These enzymes have been shown to phosphorylate several N4-substituted cytidine analogues, such as N4-acetylcytidine and N4-benzoylcytidine. nih.gov The efficiency of these phosphorylation steps is a critical determinant of the intracellular concentration of the active triphosphate form of the analogue. nih.gov

The enzymatic activation pathway is summarized below:

Nucleoside → Nucleoside Monophosphate: Catalyzed by enzymes such as deoxycytidine kinase (dCK) or uridine-cytidine kinases (UCKs). nih.govnih.gov

Nucleoside Monophosphate → Nucleoside Diphosphate: Catalyzed by nucleoside monophosphate kinases.

Nucleoside Diphosphate → Nucleoside Triphosphate: Catalyzed by nucleoside diphosphate kinases.

Factors Influencing Intracellular Triphosphate Levels and Turnover

The intracellular concentration of the active triphosphate form of a nucleoside analogue is a dynamic parameter governed by the balance between its formation (anabolism) and its breakdown or efflux (catabolism). nih.gov Several factors can influence these processes, ultimately determining the efficacy of the analogue.

Anabolic Factors:

Transporter Efficiency: The rate of cellular uptake, mediated by nucleoside transporters, is the initial determinant of the intracellular substrate pool for phosphorylation. nih.govnih.gov

Kinase Activity: The efficiency of the sequential phosphorylation steps, particularly the initial one catalyzed by enzymes like dCK, is crucial for the formation of the active triphosphate. nih.gov Overexpression of these kinases can lead to higher triphosphate levels.

Catabolic Factors:

Deamination: Cytidine analogues can be inactivated by deaminases, such as cytidine deaminase (CDD) or deoxycytidine monophosphate (dCMP) deaminase, which convert them into their corresponding uridine analogues. nih.gov

Phosphatases: Intracellular phosphatases, including 5'-nucleotidases (e.g., NT5C2 and NT5C3), can dephosphorylate the nucleoside analogue at the monophosphate, diphosphate, or triphosphate level, leading to its inactivation. nih.gov

Efflux Transporters: Bidirectional transporters like hENTs can facilitate the efflux of the nucleoside analogue from the cell, reducing its intracellular concentration. nih.gov

The interplay of these anabolic and catabolic pathways creates a complex metabolic network that determines the steady-state level and turnover of the active triphosphate analogue within the cell. nih.govnih.gov Perturbations in any of these pathways can significantly impact the biological activity of the compound. nih.gov

Structural Biology and Computational Modeling Studies of N4 Phenylpropoxycytidine 5 Triphosphate

Structural Elucidation of N4-Phenylpropoxycytidine-5'-Triphosphate in Biological Complexes

Determining the three-dimensional structure of this compound when bound to a biological partner, such as a polymerase, is fundamental to understanding its function and mechanism of action. Several high-resolution structural biology techniques are suited for this purpose.

Applications of X-ray Crystallography for Ligand-Protein Co-structures

X-ray crystallography is a powerful technique for obtaining high-resolution atomic models of protein-ligand complexes. The process would involve co-crystallizing the target protein (e.g., a DNA polymerase) with this compound and a suitable DNA template-primer duplex. nih.gov Successful crystallization and diffraction would yield an electron density map, allowing for the precise placement of the modified nucleotide within the enzyme's active site.

Key insights from such a study would include:

Binding Conformation: The precise orientation of the this compound within the active site, including the torsion angles of the phenylpropoxy group.

Molecular Interactions: Identification of specific hydrogen bonds, van der Waals contacts, and potential cation-π interactions between the modified nucleotide and amino acid residues of the polymerase. acs.org

Structural Rearrangements: Observation of any conformational changes in the protein upon binding of the modified nucleotide, such as the movement of key domains (e.g., fingers, thumb, and palm domains in a polymerase). researchgate.net

Base Pairing: Confirmation of the Watson-Crick base pairing between the modified cytidine (B196190) and a guanine (B1146940) on the template strand.

Parameter Illustrative Finding from a Hypothetical X-ray Crystallography Study
Resolution 2.1 Å
Ligand Conformation anti glycosidic bond, C3'-endo sugar pucker
Key Interacting Residues Hydrogen bond between the N3 of the cytidine base and a backbone amide of Val-X; van der Waals contacts between the phenyl ring and a hydrophobic pocket formed by Leu-Y and Ile-Z.
Protein Conformation "Closed" conformation of the fingers domain upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

NMR spectroscopy is particularly valuable for studying the structure and dynamics of biomolecular complexes in solution, providing information that is complementary to the static picture from crystallography. nih.govnih.gov For a complex involving this compound, NMR studies would typically require isotopic labeling (e.g., ¹³C, ¹⁵N) of either the nucleotide, the protein, or both.

NMR can provide detailed information on:

Ligand Conformation in Solution: Determination of the preferred conformation of the phenylpropoxy group and the ribose sugar in the solution state.

Binding Interface Mapping: Chemical shift perturbation experiments, where changes in the NMR signals of the protein are monitored upon addition of the modified nucleotide (or vice-versa), can identify the residues at the binding interface.

Intermolecular Distances: Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between protons on the ligand and the protein, helping to define the three-dimensional structure of the complex. marioschubert.ch

Dynamics: NMR relaxation experiments can probe the flexibility and dynamics of the phenylpropoxy group within the binding pocket and assess changes in protein dynamics upon ligand binding.

Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complex Characterization

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structures of large and flexible macromolecular complexes that are often difficult to crystallize. nih.gov If this compound were to be studied in the context of a large enzymatic complex, such as a viral RNA polymerase machinery, cryo-EM would be the method of choice. nih.govbiorxiv.org

A cryo-EM study would involve vitrifying the purified complex and collecting a large dataset of particle images. Computational 3D reconstruction would then yield a density map of the complex. While achieving atomic resolution for a small ligand like the modified nucleotide can be challenging, a high-resolution map would reveal:

The location of the modified nucleotide within the larger assembly.

Large-scale conformational changes induced by the binding of the ligand.

Technique Key Information Provided Illustrative Application
X-ray Crystallography High-resolution static structure, precise atomic interactions.Determining the binding mode of this compound in the active site of a DNA polymerase. escholarship.org
NMR Spectroscopy Solution structure, dynamics, mapping of binding interfaces.Characterizing the flexibility of the phenylpropoxy group when bound to a protein in solution. scilit.com
Cryo-EM Structure of large, flexible, or heterogeneous complexes.Visualizing the incorporation of this compound by a multi-subunit viral RNA polymerase complex. harvard.edu

Computational Modeling and Simulation of Molecular Interactions

Computational methods provide a powerful complement to experimental techniques, offering dynamic insights into the binding process and stability of the complex.

Molecular Docking for Predicting Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. researchgate.net A docking study of this compound into the active site of a polymerase would involve:

Preparing the 3D structures of the ligand and the receptor.

Using a docking algorithm to sample a large number of possible binding poses.

Scoring the poses based on a function that approximates the binding free energy.

The results would provide a ranked list of plausible binding modes, which can guide further experimental work, such as site-directed mutagenesis of predicted interacting residues.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are used to study the time evolution of a molecular system, providing detailed information about its dynamics and stability. nih.govscispace.com An MD simulation of the this compound-polymerase complex, starting from a docked pose or an experimental structure, would allow for the investigation of:

Binding Stability: Monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time to assess the stability of the complex.

Conformational Flexibility: Analyzing the fluctuations of the phenylpropoxy group and the surrounding protein residues to understand the dynamic nature of their interactions. nih.gov

Free Energy Calculations: Employing methods like MM/PBSA or free energy perturbation to calculate the binding free energy, providing a quantitative measure of binding affinity.

Computational Method Objective Illustrative Output
Molecular Docking Predict the most likely binding pose of the ligand.A 3D model of this compound in the polymerase active site with a predicted binding energy score.
Molecular Dynamics Assess the stability and dynamics of the ligand-protein complex over time.Time-evolution of the ligand's position and conformation, and identification of key stable interactions.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Investigating Reaction Mechanisms

The enzymatic incorporation of modified nucleotides, such as this compound, into a growing nucleic acid chain by polymerases is a complex process involving bond formation and significant electronic rearrangement. Quantum mechanical/molecular mechanical (QM/MM) simulations have emerged as a powerful computational tool to elucidate the intricate details of these reaction mechanisms at an atomic level. nih.gov This hybrid method allows for a high-level quantum mechanical treatment of the chemically active region, such as the nucleotide analogue and key active site residues, while the larger protein and solvent environment is described with a more computationally efficient molecular mechanics force field. nih.govnih.gov

For this compound, QM/MM studies would be instrumental in mapping the potential energy surface of the phosphoryl transfer reaction. This involves the nucleophilic attack of the 3'-hydroxyl group of the primer strand on the α-phosphate of the incoming triphosphate. The simulations can help identify the structure of the transition state, calculate the energetic barrier of the reaction, and clarify the role of active site components, such as divalent metal ions and conserved amino acid residues, in catalysis.

A key area of investigation for this compound would be the influence of the N4-phenylpropoxy group on the reaction mechanism. QM/MM simulations can explore how this bulky, hydrophobic modification affects the electronic structure of the cytosine base and its interaction with the templating nucleotide in the polymerase active site. For instance, studies on other N4-acylated deoxycytidine nucleotides have revealed the potential for non-canonical base pairing, such as forming a base pair with adenine (B156593). researchgate.netnih.gov QM/MM calculations could predict the likelihood and stability of such alternative base pairings for N4-phenylpropoxycytidine, providing insights into its potential mutagenic properties or its specificity as a therapeutic agent.

Furthermore, these computational approaches can dissect the reaction into distinct steps, such as the initial binding, a potential conformational change, the chemical step of bond formation, and the subsequent pyrophosphate release. By calculating the free energy profile along the reaction coordinate, researchers can pinpoint the rate-limiting step of the incorporation process. nih.gov

Below is a hypothetical data table illustrating the type of results a QM/MM study on the incorporation of this compound might yield, comparing different potential reaction pathways or conditions.

Parameter Canonical Watson-Crick Pairing (with Guanine) Non-Canonical Wobble Pairing (with Adenine) Notes
QM Region Definition N4-phenylpropoxy-dCTP, primer terminus, two Mg2+ ions, Aspartic acid dyadN4-phenylpropoxy-dCTP, primer terminus, two Mg2+ ions, Aspartic acid dyadDefines the atoms treated with quantum mechanics.
Calculated Activation Energy (kcal/mol) 18.524.2Represents the energy barrier for the phosphoryl transfer reaction.
Reaction Free Energy (kcal/mol) -5.2-2.1Indicates the overall thermodynamic favorability of the incorporation.
Key Stabilizing Interaction Hydrogen bonding with guanine and catalytic Mg2+ ionsAltered hydrogen bonding with adenine; potential steric hindranceHighlights the critical interactions influencing the reaction.

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of Conformational Landscape and Energetics

The biological activity of a nucleotide analogue is not only determined by its reactivity but also by its three-dimensional shape and flexibility, collectively known as its conformational landscape. researchgate.netnih.gov In silico methods, particularly molecular dynamics (MD) simulations and conformational searches, are pivotal for exploring the accessible conformations of this compound and their corresponding energies. These studies provide a foundational understanding of how the molecule might be recognized and accommodated by a polymerase active site. tandfonline.com

The key conformational features of a nucleotide analogue include the sugar pucker (whether the ribose or deoxyribose ring is in a C2'-endo or C3'-endo conformation), the orientation around the glycosidic bond (syn or anti), and the conformation of the triphosphate chain. nih.gov For this compound, an additional and crucial aspect is the conformational space of the N4-phenylpropoxy group itself. The flexibility of the propoxy linker allows the phenyl group to adopt a wide range of positions relative to the cytidine base.

Energetic calculations can quantify the stability of different conformers. For example, the bulky phenylpropoxy group might introduce steric clashes that destabilize certain sugar puckers or glycosidic bond orientations. Conversely, it could engage in favorable non-covalent interactions, such as pi-stacking with aromatic residues in a polymerase's active site, thereby stabilizing a particular bound conformation. Understanding these energetic preferences is crucial for rational drug design, as nucleotide analogues must adopt a conformation compatible with the enzymatic machinery to be incorporated. nih.govbiorxiv.org

The following table provides a hypothetical summary of a conformational analysis for this compound, illustrating the kind of data that would be generated.

Conformational Parameter Predicted Low-Energy State(s) Relative Energy (kcal/mol) Potential Functional Implication
Sugar Pucker C2'-endo0Compatible with B-form DNA.
C3'-endo+0.8Less favored in isolation but may be selected in an A-form helix or RNA context.
Glycosidic Bond Anti0Required for standard Watson-Crick base pairing.
Syn+3.5Sterically hindered by the phenylpropoxy group; unlikely to be a major conformation.
Phenylpropoxy Group Orientation Extended away from the base0Minimizes steric clash and is solvent-exposed.
Folded over the base+2.1May facilitate stacking interactions within a binding pocket.

This table presents hypothetical data for illustrative purposes.

Advanced Methodologies and Future Research Trajectories for N4 Phenylpropoxycytidine 5 Triphosphate

Design and Application of Fluorescent Probes Based on N4-Phenylpropoxycytidine-5'-Triphosphate Derivatives

The development of fluorescent probes from nucleotide analogues is essential for visualizing and quantifying biological processes in real-time. By chemically modifying this compound, highly specific probes can be engineered to investigate its interactions and mechanisms.

The design strategy would involve attaching a fluorophore to the phenylpropoxy moiety. This position is distal to the critical triphosphate and ribose components required for enzymatic recognition, minimizing interference with its biological activity. A linker arm could be introduced between the phenyl ring and the fluorophore to optimize spatial orientation and prevent quenching.

Potential applications for such probes include:

Enzyme Activity Assays: Monitoring the incorporation of the fluorescently labeled nucleotide into a growing nucleic acid chain by a target polymerase, providing a direct measure of enzyme kinetics.

Cellular Uptake and Localization: Visualizing the entry of the nucleotide analogue into cells and its subsequent compartmentalization using fluorescence microscopy.

Binding Affinity Studies: Quantifying the binding of the analogue to target enzymes through techniques like fluorescence polarization, which measures changes in the rotational speed of the labeled molecule upon binding.

Research in related fields has demonstrated the successful creation of fluorescent probes from nucleotide derivatives for labeling enzymes like ecto-5′-nucleotidase (CD73). nih.gov These probes, featuring fluorophores attached to a benzyl (B1604629) residue, have achieved low nanomolar affinity and have been used to label the target enzyme on the surface of cancer cells. nih.gov A similar approach could be adapted for this compound to create valuable tools for research and diagnostics.

Integration into Modified Nucleic Acids for Biophysical and Biochemical Probing

Incorporating this compound into DNA or RNA strands creates modified nucleic acids with unique properties. These modified oligonucleotides can serve as powerful tools for probing biological systems. The enzymatic incorporation of related N4-acylated 2'-deoxycytidine-5'-triphosphates (dCAcylTPs) has been successfully demonstrated using a variety of DNA polymerases. nih.gov This precedent suggests that this compound could also be a viable substrate for enzymatic synthesis of modified DNA. nih.gov

Key areas of biophysical and biochemical investigation include:

Nuclease Stability: The bulky phenylpropoxy group at the N4 position may confer resistance to degradation by cellular nucleases. Studies on similar 5'-thio-modified oligonucleotides have shown that such chemical alterations can significantly enhance nuclease stability. nih.gov

Thermal Stability (Tm): The effect of the modification on the melting temperature of the nucleic acid duplex would be evaluated. The large, hydrophobic phenylpropoxy group could potentially alter base-pairing fidelity and duplex stability. Research on other C5-modified arabinonucleic acids has shown that such substitutions can lead to a stabilization of the duplex formed with RNA. researchgate.net

Probing Protein-Nucleic Acid Interactions: The phenylpropoxy group can act as a probe to map the binding pocket of nucleic acid-binding proteins, such as polymerases or transcription factors.

The synthesis of base-modified cytidine (B196190) probes has been shown to produce valid substrates for enzymes like T4 RNA ligase 1, enabling their use in systems for detecting microRNAs. nih.gov

Development of High-Throughput Screening Methodologies for Structure-Activity Relationship (SAR) Expansion

To optimize the biological activity of this compound, a comprehensive structure-activity relationship (SAR) study is necessary. This requires the synthesis of a diverse library of derivatives and a high-throughput screening (HTS) platform to evaluate them efficiently.

The SAR expansion strategy would involve:

Library Synthesis: Creating a matrix of analogues by systematically altering the phenylpropoxy side chain. Modifications could include changing the length of the propoxy linker, adding substituents (e.g., halogens, methoxy (B1213986) groups) to the phenyl ring, or replacing the phenyl ring with other aromatic systems.

HTS Assay Development: Implementing a robust and automated assay to screen the library. For an antiviral candidate, this could be a polymerase inhibition assay. For a research tool, it might be a binding assay. Methodologies like dynamic mass redistribution (DMR) assays, which have been used to screen for G protein-coupled receptor agonists, provide a template for developing such cell-based screening systems. nih.gov

Data Analysis: Using the screening data to build an SAR model that correlates specific structural features with biological activity, guiding the design of next-generation compounds with enhanced potency and selectivity.

Exploration of Uncharted Enzymatic Interactions and Intracellular Metabolic Fates

The biological activity of this compound is contingent on its interactions with cellular enzymes and its metabolic stability. Like many nucleotide analogues such as Molnupiravir, it likely acts as a prodrug that must be converted to its active triphosphate form by cellular kinases. nih.gov

Key research questions to explore include:

Substrate Specificity: Identifying which cellular and viral polymerases can recognize and incorporate this compound into a nucleic acid strand. Studies on related N4-acylated cytidines have shown that different polymerases exhibit varying efficiencies and fidelities when incorporating these analogues. nih.gov

Mechanism of Action: Determining whether the incorporated nucleotide acts as a chain terminator, similar to AZT, or induces lethal mutagenesis, like Molnupiravir, which causes replication errors. nih.govnih.gov

Metabolic Pathway: Tracing the intracellular conversion of the parent nucleoside to its monophosphate, diphosphate (B83284), and ultimately active triphosphate form. Understanding this pathway is crucial for optimizing its therapeutic potential. The synthesis of some nucleoside triphosphates can occur through unusual routes, which may be important in defining their metabolic effects. nih.gov

Interactive Data Table: Research Findings Summary

SectionResearch FocusKey MethodologiesPotential Outcomes
5.1 Fluorescent ProbesFluorophore conjugation, Fluorescence Polarization, MicroscopyReal-time tracking of enzymatic activity and cellular localization.
5.2 Modified Nucleic AcidsEnzymatic incorporation, Thermal denaturation (Tm) analysis, Nuclease degradation assaysDevelopment of stable nucleic acid probes with unique biophysical properties.
5.3 SAR ExpansionCombinatorial library synthesis, High-Throughput Screening (HTS)Identification of derivatives with optimized potency and selectivity.
5.4 Enzymatic InteractionsPolymerase activity assays, Metabolic labeling studiesElucidation of the mechanism of action and intracellular activation pathway.
5.5 Chemoenzymatic SynthesisEnzyme-catalyzed cyclization/ligation, BiocatalysisEfficient, scalable, and environmentally friendly production of the compound and its derivatives.
5.6 Computational BiologyMolecular docking, Molecular Dynamics (MD) simulationsPredictive models for binding affinity, mechanism of action, and drug resistance.

Innovations in Chemoenzymatic Synthesis Strategies for Enhanced Efficiency and Diversity

Traditional chemical synthesis of complex nucleotide analogues can be lengthy and inefficient. Chemoenzymatic strategies, which combine the precision of biological catalysts with the flexibility of chemical reactions, offer a powerful alternative for producing this compound and its derivatives.

Innovative approaches could include:

Enzymatic Phosphorylation: Synthesizing the modified N4-phenylpropoxycytidine nucleoside chemically and then using a series of kinases to perform the sequential phosphorylation to the triphosphate form.

Engineered Biosynthetic Pathways: Utilizing enzymes from natural product pathways, such as thioesterases or peptide synthetases, which have shown tolerance for structural variations in their substrates, to create novel derivatives. nih.gov

One-Pot Reactions: Developing a streamlined process where multiple enzymatic steps are carried out in a single reaction vessel, improving yield and reducing purification steps.

These methods not only promise to increase the efficiency and scalability of synthesis but also provide a greener alternative to traditional organic chemistry by reducing the reliance on harsh reagents and protecting groups.

Expanding the Scope of Computational and Structural Biology for Comprehensive Mechanistic Understanding

Computational and structural biology are indispensable for gaining a deep, atomic-level understanding of how this compound functions. These methods can predict interactions and guide the design of more effective molecules before they are synthesized in the lab.

Key computational and structural approaches include:

Molecular Docking: Simulating the binding of this compound into the active site of a target enzyme, such as a viral RNA-dependent RNA polymerase (RdRp), to predict its binding affinity and orientation.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the enzyme-nucleotide complex over time to understand the conformational changes that occur during binding and incorporation. Such simulations have been crucial in understanding the binding mechanism of other antiviral nucleoside triphosphates like NHC-TP (the active form of Molnupiravir) to the SARS-CoV-2 RdRp. nih.gov

X-ray Crystallography or Cryo-EM: Obtaining high-resolution 3D structures of the target enzyme bound to the nucleotide analogue. This provides definitive experimental evidence of the binding mode and the specific molecular interactions that govern its activity.

These insights are critical for understanding potential drug resistance mechanisms and for rationally designing second-generation analogues that can overcome them.

Q & A

Q. What are the key methodologies for synthesizing N4-phenylpropoxycytidine-5'-triphosphate?

The synthesis typically follows a three-step protocol:

  • Step 1 : Monophosphorylation of the nucleoside using phosphorylating agents like phosphorus oxychloride (POCl₃) in a basic medium (e.g., pyridine).
  • Step 2 : Activation of the 5'-monophosphate with carbonyldiimidazole (CDI) or similar reagents to form a reactive intermediate.
  • Step 3 : Reaction with pyrophosphate to yield the triphosphate derivative. Purification often involves ion-exchange chromatography or reverse-phase HPLC to ensure high purity (>95%) .

Q. How does the N4-phenylpropoxy modification influence enzymatic incorporation into DNA?

The bulky phenylpropoxy group at the N4 position of cytidine can affect polymerase compatibility. Studies on similar N4-acylated dNTPs show that:

  • DNA Polymerase Selection : Enzymes like Vent (exo-) or Klenow fragment (exo-) tolerate bulkier modifications better than Taq polymerase.
  • Reaction Conditions : Lowering reaction temperature (e.g., 25°C) and extending elongation times improve incorporation efficiency .
  • Competitive Incorporation : Modified dNTPs often require higher concentrations (≥1 mM) to compete with natural dNTPs .

Q. What analytical techniques validate the stability of this compound in enzymatic assays?

  • HPLC-MS : Monitors degradation products under physiological conditions (e.g., 37°C, pH 7.4).
  • Nuclease Resistance Assays : Incubation with DNase I or snake venom phosphodiesterase quantifies resistance to hydrolysis.
  • 31P NMR : Tracks phosphate group stability over time .

Advanced Research Questions

Q. How do structural dynamics of this compound affect DNA polymerase fidelity?

  • Steric Hindrance : The phenylpropoxy group occupies the DNA major groove, potentially disrupting polymerase active-site geometry.
  • Pre-steady-state Kinetics : Measure incorporation rates (kpol) and binding affinity (Kd) using stopped-flow fluorescence.
  • Misincorporation Profiling : Compare error rates (e.g., A vs. T pairing) using sequencing of PCR products .

Q. What strategies resolve contradictions in data on modified dNTP incorporation efficiency across polymerases?

  • Systematic Screening : Test multiple polymerases (e.g., Therminator, Φ29) under varied buffer conditions (Mg²⁺ vs. Mn²⁺).
  • Single-Molecule Studies : Use optical tweezers or nanopores to observe real-time incorporation dynamics.
  • Structural Modeling : Overlay the modified triphosphate with polymerase active sites (e.g., PDB structures) to predict steric clashes .

Q. How does this compound impact transcription machinery in bacterial systems?

  • In Vitro Transcription Assays : Incorporate modified dNTPs into DNA templates and quantify RNA polymerase (RNAP) elongation rates.
  • Footprinting Analysis : Use DNase I or hydroxyl radical cleavage to assess RNAP pausing sites.
  • Competitive Inhibition : Compare transcription yields in the presence of natural vs. modified dNTPs .

Q. What are the design principles for competitive primer extension assays using this modified dNTP?

  • Primer-Template Design : Use a high-GC template to stabilize primer binding.
  • dNTP Ratios : Optimize modified:natural dNTP ratios (e.g., 1:10 to 1:1) to balance incorporation efficiency and fidelity.
  • Post-Extension Analysis : PAGE or capillary electrophoresis to resolve truncated vs. full-length products .

Methodological Considerations

Q. How to address batch-to-batch variability in enzymatic synthesis of modified DNA?

  • Quality Control : Standardize triphosphate purity via HPLC (>98%) and confirm identity with MALDI-TOF.
  • Internal Standards : Spike reactions with a fluorescently labeled dNTP to normalize incorporation rates.
  • Replicate Experiments : Perform triplicate assays across independent polymerase batches .

Q. What are the limitations of using this compound in long-read sequencing technologies?

  • Processivity Barriers : Modified bases may reduce polymerase processivity, limiting read lengths in platforms like PacBio.
  • Signal-to-Noise Ratio : Bulky modifications can interfere with fluorescence-based detection (e.g., SMRT sequencing).
  • Mitigation : Use engineered polymerases (e.g., HiFi variants) or lower incorporation temperatures .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.